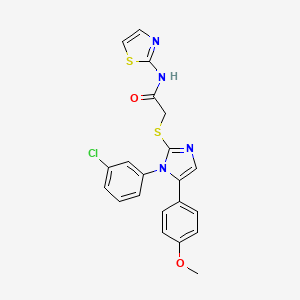![molecular formula C9H15BrO B2628771 2-[1-(Bromomethyl)cyclopropyl]oxane CAS No. 2138131-11-8](/img/structure/B2628771.png)
2-[1-(Bromomethyl)cyclopropyl]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Bromomethyl)cyclopropyl]oxane is an organic compound with the molecular formula C9H15BrO It is a brominated derivative of cyclopropyl oxane, characterized by the presence of a bromomethyl group attached to the cyclopropyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Bromomethyl)cyclopropyl]oxane typically involves the bromination of cyclopropyl methyl ketone derivatives. One common method includes the reaction of α-bromoketones with aldehydes in the presence of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) under basic conditions using triethylamine (Et3N) as a catalyst . This reaction proceeds efficiently, yielding the desired product in excellent yields within a short reaction time.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The purity of the final product is typically ensured through rigorous purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[1-(Bromomethyl)cyclopropyl]oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclopropyl oxane derivatives with different substituents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various substituted cyclopropyl oxane derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-[1-(Bromomethyl)cyclopropyl]oxane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[1-(Bromomethyl)cyclopropyl]oxane involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of biological molecules. This interaction can affect various biochemical pathways, potentially leading to the compound’s observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl methyl ketone: A precursor in the synthesis of 2-[1-(Bromomethyl)cyclopropyl]oxane.
Bromomethyl cyclopropane: Shares the bromomethyl group but lacks the oxane ring.
Cyclopropyl oxane: Lacks the bromomethyl group but shares the oxane ring structure.
Eigenschaften
IUPAC Name |
2-[1-(bromomethyl)cyclopropyl]oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c10-7-9(4-5-9)8-3-1-2-6-11-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNPCDZFEHZPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CC2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2628688.png)
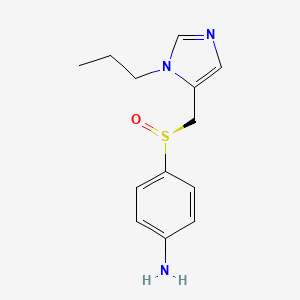
![N-(oxan-4-yl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide](/img/structure/B2628693.png)
![3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2628694.png)
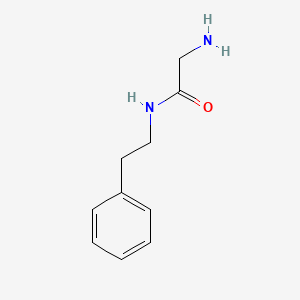
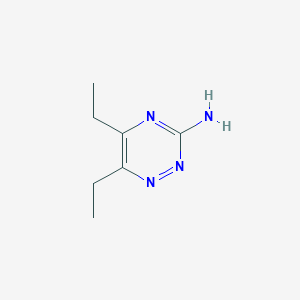
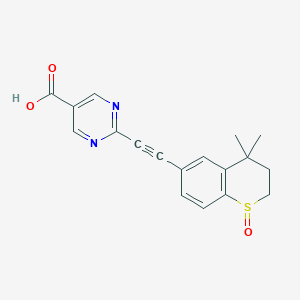
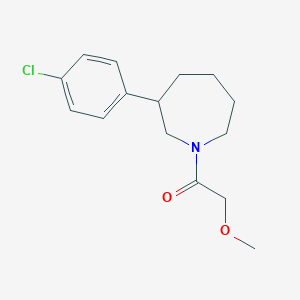
![N1-mesityl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2628704.png)
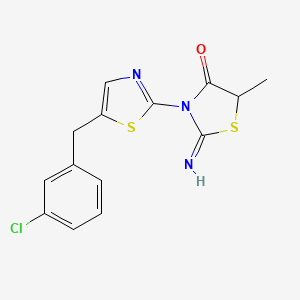
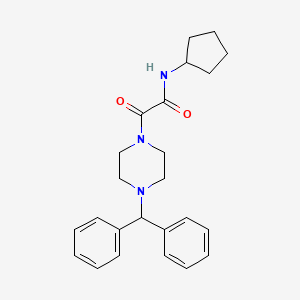
![3-(3-methoxyphenyl)-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2628709.png)
![2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2628710.png)
